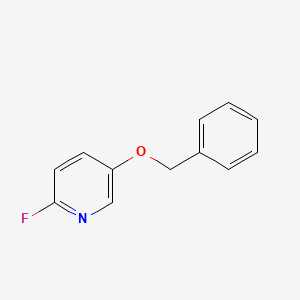

5-(Benzyloxy)-2-fluoropyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are of paramount importance in the field of organic chemistry. numberanalytics.comfiveable.me The presence of a nitrogen atom in the aromatic ring imparts unique electronic properties and reactivity compared to its carbocyclic analog, benzene (B151609). numberanalytics.comfiveable.me This structural feature allows pyridine derivatives to serve as versatile building blocks in the synthesis of a wide array of complex molecules. fiveable.me They are integral components of numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov

In the realm of medicinal chemistry, pyridine scaffolds are extensively utilized in drug design and discovery. nih.gov Their ability to interact with biological targets like enzymes and receptors has led to the development of a broad spectrum of therapeutic agents. researchgate.netwisdomlib.org Pyridine-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org Furthermore, the basicity of the pyridine nitrogen allows for the formation of salts, which can improve the solubility and bioavailability of pharmaceutical compounds. nih.gov Beyond pharmaceuticals, pyridine derivatives are also crucial in the development of agrochemicals and functional materials. numberanalytics.com

Strategic Incorporation of Fluorine in Organic Molecules: A Research Perspective

The introduction of fluorine atoms into organic molecules is a widely adopted strategy in modern drug discovery and materials science. tandfonline.comnih.gov Fluorine possesses unique properties, including high electronegativity, a small van der Waals radius (comparable to hydrogen), and the ability to form strong carbon-fluorine bonds. tandfonline.com These characteristics can profoundly influence the physicochemical and biological properties of a molecule. tandfonline.com

From a research perspective, the strategic incorporation of fluorine can lead to several advantageous modifications:

Enhanced Metabolic Stability: The strength of the C-F bond can block metabolically labile sites in a molecule, preventing enzymatic degradation and thereby increasing the compound's half-life. nih.govbohrium.com

Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, solubility, and pKa. bohrium.comresearchgate.net For instance, the introduction of fluorine can lower the basicity of nearby nitrogen atoms, which can impact a drug's absorption and distribution. nih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as proteins and enzymes, leading to enhanced binding affinity and potency. tandfonline.combohrium.com These interactions can include dipole-dipole interactions and, in some cases, weak hydrogen bonds. benthamscience.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific binding site. bohrium.com

Given these benefits, the development of efficient and selective methods for the fluorination of organic compounds remains an active area of chemical research. nih.gov

Overview of 5-(Benzyloxy)-2-fluoropyridine as a Key Research Subject in Synthetic Organic Chemistry

This compound has emerged as a valuable research compound in synthetic organic chemistry, primarily serving as a versatile intermediate for the construction of more complex molecular architectures. This bifunctional molecule incorporates both a fluorine atom and a benzyloxy group on the pyridine ring, offering multiple sites for chemical modification.

The fluorine atom at the 2-position of the pyridine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the facile introduction of a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur, providing a powerful tool for the diversification of the pyridine core. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine substituent. nih.gov

The benzyloxy group at the 5-position serves as a protected hydroxyl group. The benzyl (B1604629) protecting group can be removed under various conditions, such as catalytic hydrogenation, to reveal the free hydroxyl functionality. This allows for further functionalization at this position.

The combination of these two reactive sites makes this compound a highly sought-after building block in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the development of new functional materials. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1204483-95-3 bldpharm.com |

| Molecular Formula | C₁₂H₁₀FNO fluorochem.co.uk |

| Molecular Weight | 203.21 g/mol a2bchem.com |

| Appearance | White solid rsc.org |

| SMILES | Fc1ccc(nc1)OCc1ccccc1 a2bchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAGMYDTEQUFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Functional Group Transformations of 5 Benzyloxy 2 Fluoropyridine

Nucleophilic Aromatic Substitution (SɴAr) Reactions of the C-2 Fluorine

Nucleophilic aromatic substitution (SɴAr) is a cornerstone of pyridine (B92270) chemistry, enabling the introduction of a wide array of functional groups. For halopyridines, this reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogen atom makes the pyridine nucleus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.

In SɴAr reactions of activated aryl halides, the rate of reaction is often dependent on the nature of the halogen leaving group. A common reactivity trend, known as the "element effect," is F > Cl > Br > I. researchgate.net This order is counterintuitive if considering bond strength or leaving group stability in other substitution reactions like Sɴ1 or Sɴ2, where iodide is the best leaving group.

For SɴAr, the first step—the nucleophilic attack on the aromatic ring to form the Meisenheimer complex—is typically the rate-determining step. sci-hub.seyoutube.com Fluorine's high electronegativity makes the carbon to which it is attached (C-2 in this case) highly electrophilic and thus more susceptible to attack by a nucleophile. youtube.comchemrxiv.org This strong inductive electron withdrawal by fluorine stabilizes the transition state leading to the Meisenheimer complex, accelerating the reaction rate. While fluorine is a poor leaving group in the second step (elimination), this step is fast and not rate-limiting. youtube.com Consequently, 2-fluoropyridines are significantly more reactive in SɴAr reactions than their chloro, bromo, and iodo counterparts. For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine. researchgate.net

Table 1: Relative Reactivity of 2-Halopyridines in SɴAr with Different Nucleophiles

| Halogen at C-2 | Nucleophile Type | Relative Reactivity Order | Reference |

| F, Cl, Br, I | Oxygen (PhCH₂OH) | F > Cl > Br > I | sci-hub.se |

| F, Cl, Br, I | Sulfur (PhSNa) | I > Br > Cl > F | sci-hub.se |

| F, Cl | Oxygen (EtONa) | F >> Cl (320:1) | researchgate.net |

Note: The reactivity order can vary depending on the nucleophile. With "hard" nucleophiles like alkoxides, the reaction is charge-controlled, favoring the highly electrophilic center created by fluorine. With "soft" nucleophiles like thiolates, the polarizability of the halogen and the ease of C-X bond cleavage can become more influential, sometimes reversing the reactivity order. sci-hub.se

Substituents on the pyridine ring play a crucial role in modulating the rate of SɴAr reactions. Electron-withdrawing groups (EWGs) generally increase the reaction rate by stabilizing the negative charge of the Meisenheimer intermediate, especially when positioned ortho or para to the leaving group. pressbooks.pub

The high reactivity of the C-2 fluorine allows for SɴAr reactions with a broad range of nucleophiles under relatively mild conditions. acs.org This versatility makes 2-fluoropyridines valuable intermediates for introducing diverse functionalities. The scope includes oxygen, nitrogen, sulfur, and carbon-based nucleophiles. sci-hub.seacs.orgnih.gov

Mild reaction conditions have been developed that allow for quantitative conversion of 2-fluoropyridines to substituted products. acs.org These reactions tolerate a wide variety of functionalities on the nucleophile.

Table 2: Examples of Nucleophiles Used in SɴAr Reactions with 2-Fluoropyridines

| Nucleophile Class | Example Nucleophile | Base/Conditions | Product Type | Reference |

| Oxygen | Alcohols (e.g., Butanol) | NaH / 80 °C | 2-Alkoxypyridine | acs.org |

| Phenols | K₂CO₃ / 110 °C | 2-Aryloxypyridine | acs.org | |

| Nitrogen | Amines (e.g., Morpholine) | K₂CO₃ / 110 °C | 2-Aminopyridine | acs.org |

| N-Heterocycles (e.g., Indole) | NaH / 80 °C | 2-(N-azolyl)pyridine | acs.org | |

| Sulfur | Thiols (e.g., Thiophenol) | K₂CO₃ / 110 °C | 2-(Arylthio)pyridine | acs.orgchemrxiv.org |

| Carbon | Cyanide | KCN / 110 °C | 2-Cyanopyridine | acs.org |

While specific examples for 5-(benzyloxy)-2-fluoropyridine are not always explicitly detailed in broad studies, its reactivity is expected to align with that of other 2-fluoropyridines, allowing for its conversion into a variety of 2-substituted-5-benzyloxypyridine derivatives. For example, the related 8-(benzyloxy)-2-chloroquinoline (B1289100) can be converted to 8-(benzyloxy)-2-fluoroquinoline, which then undergoes further reactions. nih.gov

A significant advantage of using 2-fluoropyridines for SɴAr is that the reactions can often be conducted under mild conditions, which allows for a high degree of functional group tolerance. acs.orgnih.gov This is particularly important in the late-stage functionalization of complex molecules, where sensitive groups must remain intact. semanticscholar.org

Studies have shown that functional groups such as esters, amides, free alcohols, carboxylic acids, indoles, and even aldehydes can be tolerated during the SɴAr of 2-fluoropyridines. nih.govsemanticscholar.org This tolerance is attributed to the high reactivity of the C-F bond, which often allows the substitution to proceed at temperatures lower than those required for side reactions of other functional groups. acs.org This makes the fluorination of a pyridine followed by SɴAr a powerful strategy for synthesizing complex substituted pyridines that would be difficult to access using other methods that require harsh conditions. nih.gov

Cross-Coupling Reactions at Pyridine Ring Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally robust and less reactive in typical cross-coupling cycles (like Suzuki or Negishi) compared to C-Cl, C-Br, and C-I bonds, the this compound scaffold is still highly relevant in this area of synthesis. libretexts.org

Direct cross-coupling at the C-2 position of this compound via cleavage of the C-F bond is challenging and not a common transformation. The oxidative addition of a C-F bond to a palladium(0) center is often the difficult step in the catalytic cycle. libretexts.org Instead, synthetic strategies typically involve either using a more reactive halogen at the coupling site or functionalizing a different position on the ring.

Strategies involving the 5-(benzyloxy)pyridine scaffold include:

Use of More Reactive Halides: The bromo-analogue, 5-(benzyloxy)-2-bromopyridine, is an effective substrate for palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. The C-Br bond readily undergoes oxidative addition to palladium, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups at the C-2 position.

Selective Coupling at Other Positions: If a 2-fluoropyridine contains a more reactive leaving group elsewhere on the ring, such as an iodide at C-4, palladium catalysts can selectively activate the C-I bond for cross-coupling, leaving the C-F bond untouched. For example, 2-fluoro-4-iodopyridine (B1312466) undergoes selective Buchwald-Hartwig and Negishi couplings at the 4-position. researchgate.netacs.org

Sequential Lithiation/Zincation, Cross-Coupling, and SɴAr: A sophisticated one-pot strategy allows for the functionalization of fluoropyridines. This involves a directed ortho-lithiation of the fluoropyridine, followed by transmetalation to an organozinc species. This organozinc reagent can then undergo a Negishi cross-coupling with a suitable partner (e.g., a 2-bromophenyl acetate). Finally, an intramolecular SɴAr reaction occurs where an in-situ-generated phenoxide attacks the C-2 position of the pyridine ring, displacing the fluoride (B91410) and forming a fused heterocyclic system. acs.org This sequence demonstrates the utility of the C-F bond as a latent site for substitution after a cross-coupling reaction has been performed elsewhere.

Table 3: Examples of Palladium-Catalyzed Coupling Reactions Relevant to the Substituted Pyridine Scaffold

| Coupling Reaction | Pyridine Substrate | Coupling Partner | Key Feature | Reference |

| Suzuki | 5-(Benzyloxy)-2-bromopyridine | Arylboronic acids | Coupling occurs at the reactive C-Br bond. | |

| Negishi | 4-Iodo-2-fluoropyridine | Organozinc reagent | Selective coupling at the C-I position, preserving the C-F bond. | acs.org |

| Negishi / SɴAr | 2-Fluoropyridine | 2-Bromophenyl acetate (B1210297) | Sequential lithiation/zincation, Negishi coupling, and intramolecular SɴAr. | acs.org |

Strategic Use of this compound in Arylation and Heteroarylation Reactions

The 2-fluoro substituent in this compound renders the C2 position of the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is strategically exploited in various arylation and heteroarylation reactions to construct complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. The fluorine atom is an excellent leaving group in these transformations, often demonstrating superior reactivity compared to other halogens like chlorine. nih.govacs.org

Transition-metal-catalyzed cross-coupling reactions are a primary method for the functionalization of 2-fluoropyridines. Nickel-catalyzed enantioselective α-heteroarylation of ketones has been successfully demonstrated with 2-fluoropyridine derivatives, proceeding via C-F bond activation to generate all-carbon quaternary stereocenters in high yields and enantiomeric excesses. nih.govrsc.org This methodology highlights the utility of the C-F bond as a handle for forming new carbon-carbon bonds under relatively mild conditions.

Furthermore, N-arylation of various nucleophiles, including pyrazoles and indoles, with 2-fluoropyridine derivatives is a common strategy. researchgate.netnih.gov For instance, the N-arylation of 3-alkoxy-1H-pyrazoles with substituted 2-fluoropyridines is a key step in the synthesis of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov While high temperatures can sometimes be required, these reactions provide a direct route to valuable N-aryl heterocyclic compounds. nih.gov

In addition to metal-catalyzed processes, transition-metal-free methods have been developed for the arylation of 2-fluoropyridines. An efficient protocol involving a tandem hydroxylation and arylation of 2-fluoropyridines has been reported, yielding pyridyl pyridone and oxydipyridine derivatives in good to excellent yields. rsc.org These reactions proceed under simple conditions and their selectivity can often be controlled by the substituents present on the pyridine ring. rsc.org

The following table summarizes representative examples of arylation and heteroarylation reactions involving 2-fluoropyridine scaffolds, illustrating the strategic use of the C2-fluorine substituent.

| Electrophile | Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |

| 2-Fluoropyridine derivatives | Ketones | Ni-catalyst, ligand | α-Heteroaryl ketone | up to 99% | nih.govrsc.org |

| 5-Cyclopropyl-2-fluoropyridine | 4-Iodopyrazole derivative | 180 °C | N-Arylated pyrazole | 13% | nih.gov |

| 2-Fluoropyridine derivatives | Hydroxypyridine | K₂CO₃, DMF, 120 °C | Oxydipyridine | up to 95% | rsc.org |

| 2-Bromopyridines | Indole-2-carboxylates | CuO, K₂CO₃, pyridine | N-Arylindole | 72-91% | researchgate.net |

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a robust protecting group for the hydroxyl functionality. Its removal or transformation is a key step in many synthetic sequences, enabling access to the free hydroxypyridine or facilitating further molecular elaborations.

One of the most common and efficient methods for debenzylation is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or methanol (B129727). harvard.eduorganic-chemistry.org The reaction proceeds under mild conditions and results in the formation of the desired alcohol and toluene (B28343) as a byproduct. youtube.comorganic-chemistry.org An important advantage of this method is its selectivity; it can often be performed without affecting other reducible groups if the conditions are carefully controlled. organic-chemistry.org For instance, the use of hydrogen transfer reagents like ammonium (B1175870) formate (B1220265) can be employed as a source of hydrogen in situ. harvard.edu

Oxidative cleavage provides an alternative to reductive methods. The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a prominent method for cleaving benzyl (B1604629) ethers, particularly p-methoxybenzyl (PMB) ethers. harvard.eduorganic-chemistry.org However, methods have also been developed for the DDQ-mediated cleavage of simple benzyl ethers, sometimes assisted by photoirradiation. organic-chemistry.org Other oxidative conditions, such as those employing ceric ammonium nitrate (B79036) (CAN) or ozone, have also been reported. organic-chemistry.org

Acid-catalyzed cleavage using strong acids like HBr or BCl₃ can also effect debenzylation, but this method is generally limited to substrates that lack acid-sensitive functional groups. youtube.comorganic-chemistry.org The following table outlines common deprotection strategies for benzyl ethers.

| Method | Reagents | Key Features | Reference |

| Catalytic Hydrogenolysis | H₂/Pd-C, EtOH | Mild, selective, common | youtube.comharvard.eduorganic-chemistry.org |

| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Avoids use of H₂ gas | harvard.edu |

| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | Good for electron-rich benzyl groups | harvard.eduorganic-chemistry.org |

| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | Chemoselective, low temperature | organic-chemistry.org |

Benzyloxypyridine derivatives can undergo fascinating transformations known as anionic rearrangements. These reactions typically involve the deprotonation of the benzylic carbon, followed by an intramolecular migration. A notable example is the Current time information in Bangalore, IN.acs.org-anionic rearrangement of 2-benzyloxypyridine, which provides a pathway to aryl pyridyl carbinols. acs.orgnih.govresearchgate.net

The process is initiated by a strong base, such as lithium diisopropylamide (LDA), which selectively deprotonates the benzylic position. This deprotonation is facilitated by the pyridine nitrogen through a complex-induced proximity effect (CIPE). acs.orgresearchgate.net The resulting benzylic carbanion then undergoes a 1,2-migration, where the pyridine ring migrates from the oxygen to the adjacent carbon. acs.org This rearrangement is proposed to proceed through an associative mechanism involving an intermediate spiroepoxide-like transition state. acs.orgresearchgate.net

The reaction yields aryl(2-pyridyl)methanols in high yields. acs.orgresearchgate.net Computational studies using DFT have shown that the rearrangement step is the rate-determining step and that the reaction is influenced by electronic effects. researchgate.net Electron-donating groups on the benzyl ring can accelerate the rearrangement and improve yields, while electron-withdrawing groups have the opposite effect. researchgate.net This methodology provides a synthetic link between the Wittig rearrangement and tandem directed metalation/nucleophilic substitution reactions. acs.org

While this specific rearrangement has been detailed for 2-benzyloxypyridine, the underlying principles of pyridine-directed metalation and subsequent intramolecular migration are relevant to the broader class of benzyloxypyridine isomers, suggesting potential, albeit unexplored, reactivity for this compound under similar basic conditions.

Electrophilic and Radical Functionalization at Other Pyridine Ring Positions

Beyond reactions at the C2 position, the this compound scaffold offers opportunities for functionalization at other carbon centers of the pyridine ring through electrophilic and radical pathways.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic C-H bonds. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to an adjacent ortho-position. wikipedia.orgbaranlab.org

The oxygen atom of the benzyloxy group at the C5 position of this compound can function as a DMG. In principle, treatment with a strong base like n-butyllithium or LDA could lead to the regioselective deprotonation of the pyridine ring at the C4 or C6 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, alkyl halides, disulfides), introducing new substituents with high regiocontrol. wikipedia.org

However, the practical application of DoM to this compound must consider the influence of the other substituents. The fluorine atom at C2 is electron-withdrawing and acidifies the C3 proton, making it a potential site for lithiation. Furthermore, the fluorine itself can engage in halogen-metal exchange. Studies on the related 5-bromo-2-fluoropyridine (B45044) have shown that lithiation can be complex; treatment with butyllithium (B86547) can lead to a mixture of products arising from both halogen-metal exchange at C5 and directed lithiation at C3. thieme-connect.de Therefore, while the benzyloxy group is a known DMG, achieving selective lithiation adjacent to it in this specific molecule would likely require careful optimization of the base, solvent, and temperature to control the regiochemical outcome. researchgate.net

Radical C-H functionalization offers a complementary approach to ionic methods for modifying the pyridine core, often proceeding under mild conditions and with high functional group tolerance. nih.govrsc.org Minisci-type reactions, which involve the addition of a carbon-centered radical to a protonated heterocycle, are a classic example of this approach. nih.gov

For this compound, radical functionalization could potentially occur at the C4 or C6 positions, which are electronically activated toward radical attack in pyridine systems. rsc.org Modern advancements in photoredox catalysis have significantly expanded the scope of radical reactions, allowing for the generation of a wide variety of alkyl and aryl radicals under visible light irradiation. These methods have been applied to the late-stage functionalization of complex molecules, including pyridine derivatives. acs.org

The regioselectivity of radical substitution on pyridines is influenced by a combination of steric and electronic factors of the existing substituents. researchgate.net While specific studies on this compound are not prevalent, general guidelines suggest that functionalization would likely favor the positions ortho or para to the nitrogen atom. rsc.org The development of predictive models, including those based on machine learning, is helping to rationalize and predict the outcomes of these complex reactions. acs.org This approach holds promise for the selective modification of the this compound ring at positions not easily accessible through other means. rsc.org

Dearomatization and Hydrogenation Reactions of the Pyridine Core

The conversion of the aromatic pyridine core of this compound into a saturated piperidine (B6355638) ring represents a significant synthetic transformation. This process, involving dearomatization and subsequent hydrogenation, opens access to highly functionalized, three-dimensional fluorinated piperidine scaffolds, which are of considerable interest in medicinal and agrochemical research. The primary challenge in the hydrogenation of fluoropyridines is the potential for hydrodefluorination, a side reaction that cleaves the carbon-fluorine bond. Furthermore, the presence of the benzyloxy group introduces another layer of complexity, as this group is susceptible to cleavage under typical catalytic hydrogenation conditions.

Formation of Fluorinated Piperidine Scaffolds from Fluoropyridines

The synthesis of fluorinated piperidines from fluoropyridine precursors is a challenging yet highly valuable transformation. While direct experimental data on the hydrogenation of this compound is not extensively detailed in the surveyed literature, the reactivity of substituted 2-fluoropyridines has been well-documented, providing a strong basis for predicting its behavior. The key challenges are achieving high diastereoselectivity in the formation of the substituted piperidine ring and preventing the undesired loss of the fluorine atom and the benzyloxy protecting group.

Several catalytic systems have been developed to address these challenges, primarily revolving around rhodium and palladium catalysts.

Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

A highly effective one-pot strategy for accessing all-cis-(multi)fluorinated piperidines involves a rhodium-catalyzed dearomatization-hydrogenation (DAH) process. acs.orgnih.gov This method was developed to overcome common issues like catalyst poisoning and hydrodefluorination that plague other hydrogenation methods, particularly for 2- and 4-fluoropyridines. nih.gov The reaction typically employs a rhodium precursor, such as [Rh(COD)Cl]₂, and an additive like pinacol (B44631) borane (B79455) (HBpin), which facilitates the initial dearomatization of the pyridine ring. nih.govacs.org Subsequent hydrogenation of the intermediate under a hydrogen atmosphere leads to the saturated piperidine with high cis-diastereoselectivity. nih.govacs.org More advanced systems utilize specific rhodium-carbene complexes to optimize the reaction. acs.org Given the functional group tolerance of this method, it is envisioned to be applicable to this compound, although the stability of the benzyloxy group would need careful optimization of reaction conditions.

Heterogeneous Palladium Catalysis

Another robust method for the cis-selective hydrogenation of fluoropyridines utilizes commercially available heterogeneous palladium catalysts, such as palladium on carbon (Pd/C). acs.orgnih.gov This approach has demonstrated excellent chemoselectivity, enabling the reduction of the fluoropyridine ring while leaving other aromatic systems, like benzene (B151609) and imidazole (B134444) rings, intact. acs.orgnih.gov The protocol is also noted for its tolerance to air and moisture. acs.org

A critical consideration for the hydrogenation of this compound with palladium catalysts is the lability of the benzyl ether. Standard catalytic hydrogenation with Pd/C is a common and efficient method for the cleavage (deprotection) of benzyl ethers to the corresponding alcohols. organic-chemistry.org Therefore, subjecting this compound to these conditions could lead to a mixture of products, including the desired 5-(benzyloxy)-2-fluoropiperidine, the debenzylated 5-hydroxy-2-fluoropiperidine, and potentially defluorinated byproducts. The stability of the benzyloxy group is known to be dependent on the specific reaction conditions and the presence of additives; for example, amines can sometimes suppress O-debenzylation during hydrogenation. scirp.org Research on the hydrogenation of other functionalized pyridines has shown that even unprotected hydroxyl groups can be tolerated by certain catalytic systems, suggesting that if debenzylation were to occur, the resulting product might remain stable. nih.govresearchgate.net

The table below summarizes findings for the hydrogenation of various fluoropyridine derivatives using different catalytic systems, illustrating the general approaches that could be adapted for this compound.

Table 1: Catalytic Hydrogenation of Substituted Fluoropyridines

| Substrate | Catalyst System | Solvent / Conditions | Product | Yield / Selectivity | Reference |

|---|---|---|---|---|---|

| 3-Fluoropyridine (B146971) | [Rh(COD)Cl]₂, HBpin | THF, 25 °C, H₂ (50 bar) | N-TFA-3-fluoropiperidine | Good yield, >20:1 d.r. | nih.gov |

| 3,5-Difluoropyridine | Rh-CAAC complex, HBpin | THF, 60 °C, H₂ (50 bar) | N-TFA-3,5-difluoropiperidine | 81%, >20:1 d.r. (all-cis) | nih.gov |

| 2-Fluoro-5-(trifluoromethyl)pyridine | 5% Pd/C | TFA, 50 °C, H₂ (50 bar) | N-Cbz-2-fluoro-5-(trifluoromethyl)piperidine | 86%, >20:1 d.r. (cis) | nih.gov |

| 2-Fluoro-4-phenylpyridine | 5% Pd/C | TFA, 50 °C, H₂ (50 bar) | N-Cbz-2-fluoro-4-phenylpiperidine | 67%, >20:1 d.r. (cis) | nih.gov |

| 2-Fluoropyridine | Rh₂O₃ | TFE, 40 °C, H₂ (5 bar) | 2-Fluoropiperidine | >99% conversion | researchgate.net |

| 3-Pyridinol | Rh₂O₃ | TFE, 40 °C, H₂ (5 bar) | 3-Piperidinol | 99% yield, 91:9 (cis:trans) | researchgate.net |

Yields and selectivities are as reported in the cited literature. Product shown may be the protected derivative as isolated in the study. d.r. = diastereomeric ratio. TFA = Trifluoroacetic acid. TFE = Trifluoroethanol. Cbz = Carboxybenzyl. CAAC = Cyclic (alkyl)(amino)carbene.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role of 5-(Benzyloxy)-2-fluoropyridine as a Versatile Heterocyclic Building Block

This compound is a key heterocyclic building block in organic synthesis, primarily due to the strategic placement of its functional groups. sigmaaldrich.com The fluorine atom at the 2-position activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org This reactivity is crucial as SNAr reactions on 2-fluoropyridines are significantly faster than on their chloro-substituted counterparts. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. acs.org This enhanced reactivity allows for the introduction of a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur, under milder conditions. google.com

The benzyloxy group at the 5-position serves a dual purpose. It acts as a directing group in certain reactions and can be readily removed (deprotected) to reveal a hydroxyl group, providing a handle for further functionalization. This combination of a reactive site and a modifiable functional group makes this compound a highly adaptable component in the synthesis of complex molecules. sigmaaldrich.com Its utility is demonstrated in its use as a precursor for various substituted pyridines, which are prevalent scaffolds in medicinal chemistry and materials science. sigmaaldrich.com

Construction of Complex Polycyclic and Fused Ring Systems

The reactivity of this compound facilitates its use in the construction of intricate polycyclic and fused ring systems. These complex structures are often found in biologically active compounds and natural products. whiterose.ac.ukprinceton.edu The ability to introduce various substituents through SNAr reactions at the 2-position allows for the subsequent annulation or cyclization reactions to form additional rings fused to the pyridine core.

For example, a strategy known as the "couple-close" construction utilizes diradical synthons to build polycyclic rings. princeton.edu This approach can be applied to heteroaryl halides, where the initial coupling reaction is followed by an intramolecular cyclization to form fused ring systems. princeton.edu While specific examples detailing the direct use of this compound in this exact methodology are not prevalent, the principle of using a halogenated pyridine as a starting point for constructing fused systems is well-established. princeton.edu The introduction of saturation into aromatic systems through such annulations often leads to improved physicochemical properties for pharmaceutical applications. princeton.edu

Precursor for Scaffold Derivatization in Synthetic Methodologies

The structure of this compound makes it an excellent precursor for scaffold derivatization. The term "scaffold hopping" refers to the design strategy of modifying a core molecular structure to explore new chemical space and identify compounds with improved properties. mdpi.com this compound can be used to generate a library of derivatives by systematically varying the nucleophile that displaces the fluorine atom.

This approach is particularly valuable in medicinal chemistry for generating analogues of a lead compound to establish structure-activity relationships (SAR). nih.gov The ability to readily introduce diverse functional groups at the 2-position allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its biological activity. The benzyloxy group can be deprotected at a later stage to introduce further diversity.

Synthesis of Multi-Substituted Pyridine Derivatives with Tunable Features

This compound is instrumental in the synthesis of multi-substituted pyridine derivatives with customizable properties. nih.gov The fluorine atom's high reactivity towards nucleophilic displacement allows for the introduction of a first substituent at the 2-position. nih.gov The resulting 2-substituted-5-benzyloxypyridine can then undergo further modifications.

For instance, the benzyloxy group can be cleaved to a hydroxyl group, which can then be used for further reactions such as etherification or esterification. Additionally, other positions on the pyridine ring might be functionalized through various C-H activation or cross-coupling reactions, although these are often more challenging on electron-deficient pyridine rings. nih.gov The combination of SNAr at the 2-position and subsequent modifications at the 5-position and potentially other sites allows for the creation of a wide array of polysubstituted pyridines with tailored electronic and steric characteristics. nih.gov

Utilization in the Preparation of Precursors for Complex Chemical Structures

The versatility of this compound extends to its use in preparing precursors for more elaborate chemical structures. nih.govresearchgate.net The initial substitution product of this compound can serve as an intermediate that undergoes several subsequent transformations to build up molecular complexity.

For example, a common strategy involves the initial SNAr reaction followed by debenzylation. The resulting 5-hydroxypyridine derivative can then be used in a variety of synthetic operations. This stepwise approach allows for the controlled and predictable assembly of complex molecules, where each functional group is introduced in a specific sequence. This level of control is essential in the total synthesis of natural products and the development of complex pharmaceutical agents.

Mechanistic Investigations of Reactions Involving 5 Benzyloxy 2 Fluoropyridine

Elucidation of Nucleophilic Aromatic Substitution Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing pyridines. The fluorine atom at the C2 position of 5-(Benzyloxy)-2-fluoropyridine is particularly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the pyridine (B92270) nitrogen.

The SNAr reaction of 2-fluoropyridines proceeds through a stepwise addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack at the carbon bearing the fluorine atom, which forms a high-energy intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate and the associated transition state is paramount to the reaction's feasibility and rate.

The high electronegativity of the fluorine atom plays a crucial role in accelerating SNAr reactions compared to other halogens. acs.org It stabilizes the negative charge that develops in the transition state leading to the Meisenheimer complex. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, have become instrumental in characterizing these transition states. rsc.org Such studies model the geometry and energy of the transition state, providing insights into the reaction barrier and helping to predict the reactivity of various (hetero)aryl halides. rsc.org For this compound, the electron-donating character of the benzyloxy group at the 5-position can influence the stability of the Meisenheimer complex, thereby modulating the reaction rate.

Kinetic studies provide quantitative data on reaction rates, offering powerful evidence for proposed mechanisms. A key finding is the dramatically enhanced reactivity of fluoropyridines in SNAr reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is 320 times faster than the corresponding reaction of 2-chloropyridine. researchgate.netacs.orgnih.gov This highlights the superior leaving group ability of fluoride (B91410) in this context, which is accelerated by its high electronegativity. acs.org

Competition experiments are a common technique for determining the relative reactivity of different substrates without needing to measure absolute rates. rsc.org In a typical setup, two electrophiles (e.g., different halo-pyridines) compete for a limited amount of a nucleophile, and the product ratio reflects their relative rate constants. rsc.org Research has shown that for substitutions at the 2-position, the presence of a substituent at the 5-position, such as a benzyloxy group, generally enhances the reaction rate. researchgate.net This effect is attributed to the substituent's influence on the electronic properties of the pyridine ring.

The progress of these reactions is often monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS), which can track the disappearance of reactants and the formation of products over time. rsc.org

| Factor | Effect on Reaction Rate | Mechanistic Rationale | Source |

|---|---|---|---|

| 2-Fluoro vs. 2-Chloro | Fluorine increases rate ~320-fold | The high electronegativity of fluorine stabilizes the transition state and the Meisenheimer complex. | researchgate.netacs.orgnih.gov |

| 5-Substituent (e.g., Benzyloxy) | Generally enhances the rate | The substituent alters the electronic distribution in the ring, affecting the stability of the charged intermediate. | researchgate.net |

| Solvent | Polar aprotic solvents (e.g., DMSO) are effective | These solvents solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, enhancing its reactivity. | rsc.org |

Mechanistic Pathways of Benzyloxy Group Transformations and Rearrangements

While the SNAr reaction at the C2 position is a primary pathway, the benzyloxy group at the C5 position can also undergo transformations. The most common reaction is the cleavage of the benzyl (B1604629) ether, a process known as debenzylation. This is typically achieved through catalytic hydrogenation, where hydrogen gas and a palladium catalyst (Pd/C) are used to reductively cleave the C-O bond of the benzyl group, yielding 5-hydroxy-2-fluoropyridine and toluene (B28343). This reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.

In addition to cleavage, rearrangements involving the benzyloxy group are mechanistically possible, though less commonly reported for this specific substrate. One such pathway is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. In a hypothetical radical variant, a radical could be generated elsewhere in the molecule, which could then trigger a cascade leading to the migration of the aryl group (from the benzyloxy moiety) to a different position. researchgate.net Such radical aryl migration reactions represent a sophisticated method for skeletal reorganization. researchgate.net

Investigation of Radical and Photochemical Reaction Mechanisms

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates, often initiated by light (photochemistry). These mechanisms provide alternative routes for functionalization with distinct regioselectivity.

One novel strategy involves the photochemical generation of pyridinyl radicals. nih.gov In this process, the pyridine nitrogen is first protonated by a Brønsted acid. The resulting pyridinium (B92312) ion undergoes a single-electron transfer (SET) reduction to form a neutral pyridinyl radical. nih.gov This radical species can then couple with other radicals, such as an allylic radical, to form a new C-C bond, often with high regioselectivity at the C4 position. nih.gov

Photochemical reactions of 2-fluoropyridine with aliphatic amines have also been investigated. consensus.app These reactions can proceed via two different pathways. With some amines, such as diethylamine, irradiation results in a nucleophilic displacement of the fluoride, yielding the corresponding 2-alkylaminopyridine. consensus.app In other cases, the reaction can lead to substitution on the pyridine ring that reflects an attack at the α-CH₂ position of the amine. consensus.app Furthermore, photochemical reactions with organometallic complexes, such as those of rhodium, can induce C-F or C-H bond activation, leading to cyclometalation or other complex transformations.

Understanding and Controlling Regioselectivity in Functionalization Reactions

Controlling where a new functional group is installed on the pyridine ring—known as regioselectivity—is critical for synthesis. In reactions involving this compound, the inherent properties of the substituted pyridine ring dictate the outcome.

The synthesis of 2-fluoro-substituted pyridines can be achieved via a direct C-H fluorination of the corresponding pyridine. For 3-substituted pyridines, including those with a 3-benzyloxy group, fluorination with reagents like silver(II) fluoride (AgF₂) occurs with high selectivity at the 2-position (adjacent to the nitrogen). acs.orgnih.gov This regioselectivity is a powerful tool for preparing the 2-fluoro substrate needed for subsequent SNAr reactions. nih.gov The fluorine at the C2 position is highly activated toward nucleophilic attack, ensuring that subsequent SNAr reactions are also highly regioselective at that site. acs.orgacs.org

This selectivity is complementary to other functionalization methods. For instance, C-H borylation reactions catalyzed by transition metals tend to occur at the 3- and 4-positions of the pyridine ring, providing access to different isomers. acs.orgacs.org The choice of reaction type is therefore a key strategy for controlling regioselectivity. In photochemical reactions, the regiochemical outcome can be different; for example, the pyridinyl radical coupling mechanism favors functionalization at the C4 position, a result that diverges from classical Minisci radical chemistry. nih.gov

Computational and Theoretical Studies on 5 Benzyloxy 2 Fluoropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in providing accurate predictions of molecular geometries and spectroscopic data. als-journal.comresearchgate.net

The first step in a computational study is typically a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. cp2k.orgstackexchange.com This process yields precise information on bond lengths, bond angles, and dihedral angles. For 5-(Benzyloxy)-2-fluoropyridine, the optimized geometry would reveal the planarity of the pyridine ring and the specific orientation of the benzyloxy group relative to it.

Electronic structure analysis focuses on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In similar fluorinated pyridine compounds, the HOMO is often localized on the electron-rich pyridine and benzyloxy moieties, while the LUMO may be distributed across the aromatic system, indicating sites susceptible to nucleophilic attack. researchgate.netresearchgate.net

Table 1: Predicted Structural Parameters for this compound from DFT Calculations This table presents illustrative data based on typical values for similar chemical structures.

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C-F | ~1.34 Å | Carbon-Fluorine bond on the pyridine ring. |

| C-N (Pyridine) | ~1.33 - 1.38 Å | Carbon-Nitrogen bonds within the pyridine ring. |

| C-O (Ether) | ~1.37 Å | Pyridyl carbon to ether oxygen bond. |

| O-CH₂ (Ether) | ~1.43 Å | Ether oxygen to benzylic carbon bond. |

| Bond Angles | ||

| C-C-F | ~120° | Angle involving the fluorine substituent. |

| C-O-C | ~118° | Angle of the ether linkage. |

| Dihedral Angles | ||

| C-C-O-C | Variable | Defines the torsion and orientation of the benzyloxy group. |

Following geometry optimization, frequency calculations can be performed to predict the molecule's vibrational spectra (Infrared and Raman). researchgate.net These calculations help assign experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net The calculated frequencies are often scaled by a factor to improve agreement with experimental data. researchgate.net For this compound, key predicted vibrations would include the C-F stretching frequency, aromatic C-H stretches, pyridine ring breathing modes, and C-O-C ether stretches. researchgate.netresearchgate.net

DFT methods are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). als-journal.com By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the molecular structure. als-journal.com Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing theoretical UV-Vis absorption spectra. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents illustrative data based on typical values for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C-F Stretch | 1250 - 1200 |

| Pyridine Ring Vibrations | 1600 - 1400 |

| C-O-C Asymmetric Stretch | 1275 - 1200 |

| C-O-C Symmetric Stretch | 1150 - 1085 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface is plotted over the electron density, using a color scale to indicate electrostatic potential. rsc.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the benzyloxy group, identifying them as primary sites for hydrogen bonding and electrophilic interaction. researchgate.netnih.gov The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential. This analysis provides insight into intermolecular interactions and the molecule's reactivity patterns. researchgate.net

Advanced Computational Chemistry Methods for Reaction Mechanism Exploration

Beyond static molecular properties, computational chemistry can explore the dynamic processes of chemical reactions. Advanced methods allow for the mapping of reaction pathways and the detailed analysis of transition states and reaction coordinates.

A Potential Energy Surface (PES) represents the energy of a chemical system as a function of its geometry. mdpi.com By systematically mapping the PES, chemists can identify stable molecules (reactants, products) corresponding to energy minima and the transition states (TS) that connect them, which are saddle points on the surface. chemshell.org For a reaction involving this compound, such as a nucleophilic aromatic substitution, PES mapping would involve calculating the energy for various positions of the incoming nucleophile relative to the pyridine ring to locate the lowest energy pathway.

Once a transition state is located and confirmed (via frequency analysis showing one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. whiterose.ac.uk The IRC analysis traces the path of minimum energy downhill from the transition state, ensuring that it connects the intended reactants and products. whiterose.ac.uk This confirms that the located TS is indeed the correct one for the reaction under study.

The United Reaction Valley Approach (URVA) is a powerful method for obtaining a highly detailed description of a reaction mechanism. nih.govmdpi.com URVA analyzes the reaction path and its curvature on the potential energy surface. rsc.org The key insight of URVA is that any significant chemical change—such as bond formation, bond breaking, charge transfer, or rehybridization—causes the reaction path to curve. mdpi.comrsc.org

By analyzing the curvature profile along the reaction coordinate, a reaction can be broken down into distinct phases, each corresponding to a specific chemical event. rsc.org Curvature maxima pinpoint where the most significant electronic and structural rearrangements occur. mdpi.com While no URVA studies have been specifically published for this compound, its application to a reaction involving this molecule would provide an unparalleled level of mechanistic detail, identifying the precise sequence of events, from initial reactant approach through bond cleavage and formation to final product release. smu.edu

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational and theoretical studies serve as powerful tools in modern chemistry for predicting the behavior of molecules in chemical reactions. For this compound, these in silico methods provide crucial insights into its reactivity, particularly in nucleophilic aromatic substitution (SɴAr) reactions, and help rationalize the observed regioselectivity. By modeling reaction pathways and analyzing electronic structures, chemists can anticipate reaction outcomes, optimize conditions, and design more efficient synthetic routes.

Computational Assessment of SɴAr Reactivity and Substituent Effects

Nucleophilic aromatic substitution (SɴAr) is a fundamental reaction for functionalizing pyridines. The reactivity of halopyridines in these reactions is highly dependent on the nature of the halogen and the electronic effects of other substituents on the ring. Computational assessments are pivotal in quantifying these effects.

The 2-fluoro substituent in this compound renders the C-2 position highly susceptible to nucleophilic attack. This enhanced reactivity is a well-documented phenomenon for 2-fluoropyridines compared to their chloro, bromo, and iodo counterparts. acs.org The high electronegativity of the fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed during the SɴAr reaction. acs.org Experimental studies have quantified this effect; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is approximately 320 times faster than the corresponding reaction with 2-chloropyridine. acs.orgresearchgate.net This inherent reactivity makes the 2-fluoro group an excellent leaving group in SɴAr processes, often allowing for milder reaction conditions. acs.orgacs.org

The benzyloxy group at the 5-position also plays a crucial role in modulating the reactivity of the molecule. Substituents at the 5-position of a 2-halopyridine primarily exert their influence through inductive and resonance effects. Computational studies, such as those employing Density Functional Theory (DFT), can predict the electron density distribution across the pyridine ring. In the case of this compound, the oxygen atom of the benzyloxy group can donate electron density to the ring through resonance, but it also exerts an electron-withdrawing inductive effect. However, studies on variously substituted 2-halopyridines have shown that almost all 5-substituents, with the notable exception of fluorine itself, tend to enhance the rate of nucleophilic substitution at the 2-position. researchgate.net This suggests that the substituent's ability to stabilize the negative charge in the transition state of the Meisenheimer complex is a dominant factor. The effects of different substituents are often additive, allowing for a predictable estimation of reactivity based on established increments. researchgate.net

| Position | Substituent | Predicted Effect on SɴAr at C-2 | Rationale |

| 2 | Fluoro (-F) | Activating | High electronegativity activates the carbon for nucleophilic attack and stabilizes the Meisenheimer intermediate. acs.org |

| 5 | Benzyloxy (-OCH₂Ph) | Enhancing | Generally, 5-substituents enhance the rate of substitution at the C-2 position by stabilizing the transition state. researchgate.net |

Rationalizing Regioselectivity through Computational Models

While this compound has a clear, highly activated site for SɴAr at the C-2 position, more complex substituted pyridines can present multiple potential reaction sites, leading to issues of regioselectivity. Computational models are indispensable for rationalizing and predicting the preferred site of reaction. acs.org

DFT calculations are a primary tool for investigating reaction mechanisms and explaining selectivity. whiterose.ac.uk This method can be used to model the potential energy surface of a reaction, identifying the transition states and intermediates for nucleophilic attack at different positions on the pyridine ring. For a given SɴAr reaction, computational chemists can calculate the activation energies required to form the different possible Meisenheimer complexes. The reaction pathway with the lowest activation energy barrier is the one that is kinetically favored and therefore corresponds to the major product observed experimentally. whiterose.ac.uk

In the case of this compound, a computational model would compare the energy barrier for a nucleophile attacking the C-2 position (leading to fluoride (B91410) displacement) versus attacking other positions, such as C-6. These models would almost certainly predict that attack at C-2 is overwhelmingly favored due to the exceptional ability of the fluorine atom to act as a nucleofuge (leaving group) in SɴAr reactions. researchgate.net This approach has been successfully used to explain regioselectivity in various pyridine systems, including cases where steric hindrance or complex electronic factors come into play. acs.org By providing a quantitative energetic picture of the competing reaction pathways, these computational models offer a robust rationale for the high regioselectivity observed in the functionalization of molecules like this compound.

| Computational Method | Application to Regioselectivity | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Calculation of transition state energies for competing reaction pathways. acs.orgwhiterose.ac.uk | The activation energy for nucleophilic attack at the C-2 position is significantly lower than at any other position. |

| Electron Density Analysis | Mapping of electrostatic potential to identify the most electrophilic (electron-poor) carbon atoms. | The C-2 carbon, bonded to the highly electronegative fluorine, is the most electrophilic site. |

| Intermediate Stability Analysis | Calculation of the relative energies of possible Meisenheimer complexes. | The intermediate formed by attack at C-2 is the most stable due to the stabilizing effect of the adjacent nitrogen and the electronegative fluorine. |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Highly Selective Functionalization

The selective functionalization of the pyridine (B92270) ring in 5-(Benzyloxy)-2-fluoropyridine presents an ongoing challenge and a significant area for future research. The fluorine atom at the 2-position and the benzyloxy group at the 5-position direct derivatization to the remaining C-H bonds (positions 3, 4, and 6). Developing catalytic systems that can distinguish between these sites with high precision is a key goal.

Future work will likely focus on transition metal-catalyzed C-H activation. While methods for C-H functionalization at the 2-position of pyridines are established, these are often limited to C-C bond formation and may not be suitable for complex molecules. nih.gov Research into catalysts that can selectively introduce a wider range of functional groups (e.g., amines, ethers, halogens) at the 3, 4, or 6 positions is needed. For instance, the development of catalysts for direct C-H amination or etherification would streamline the synthesis of complex derivatives.

Furthermore, the fluorination of 3,5-disubstituted pyridines often results in poor site selectivity. nih.gov However, pyridines with a 3-benzyloxy substituent have shown promising selectivity for fluorination at the position adjacent to the ether group. nih.govacs.org This suggests that the benzyloxy group in this compound could be a powerful directing group for developing new catalytic fluorination reactions, potentially leading to the synthesis of novel poly-fluorinated pyridine derivatives.

The 2-fluoro substituent is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, a property that is accelerated by the high electronegativity of fluorine. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org Future research could explore novel catalysts, including organocatalysts and N-Heterocyclic Carbenes (NHCs), to further enhance the rate and scope of these SNAr reactions under milder conditions, making them more compatible with sensitive functional groups. fluorochem.co.uk

Exploration of Bioisosteric and Isosteric Scaffold Modifications Based on the Core Structure

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. ufrj.br The this compound core offers numerous opportunities for such modifications to optimize pharmacokinetic and pharmacodynamic properties.

Future research will undoubtedly explore the replacement of the central pyridine ring with other five- or six-membered heterocycles. This can modulate the compound's pKa, dipole moment, and hydrogen bonding capacity, potentially improving target engagement and metabolic stability. For instance, replacing the pyridine with a pyrimidine (B1678525) or a pyrazine (B50134) could introduce additional nitrogen atoms, altering the molecule's electronic and steric properties.

The benzyloxy group is also a prime candidate for bioisosteric replacement. While it can participate in beneficial hydrophobic and hydrogen bonding interactions, it can also be a site of metabolic instability. Replacing the benzyl (B1604629) group with other aryl or heteroaryl moieties, or even with non-aromatic cyclic systems, could lead to compounds with improved metabolic profiles. Computational methods, such as Free Energy Perturbation (FEP) calculations, can guide the selection of suitable replacements by predicting their binding affinities. nih.gov

The fluorine atom, while crucial for activating the pyridine ring towards SNAr, can also be replaced. nih.govacs.org Isosteric replacement with other halogens (Cl, Br) or with a trifluoromethyl group can fine-tune the electronic properties and lipophilicity of the molecule. researchgate.net

A summary of potential bioisosteric and isosteric modifications is presented in the table below.

| Original Group | Potential Replacement(s) | Rationale for Modification |

| Pyridine | Pyrimidine, Pyrazine, Thiophene | Alter pKa, hydrogen bonding, and metabolic stability |

| Benzyloxy | Substituted phenyls, heteroaryls, cycloalkyls | Improve metabolic stability, modulate binding interactions |

| Fluorine | Chlorine, Bromine, Trifluoromethyl | Fine-tune electronics, lipophilicity, and reactivity |

Integration with Flow Chemistry and Automated Synthesis for Efficient Production

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. beilstein-journals.orgthieme-connect.de For the synthesis and derivatization of this compound, flow chemistry presents several exciting future directions.

The synthesis of substituted pyridines often involves hazardous reagents or exothermic reactions. Performing these reactions in a flow reactor minimizes the volume of hazardous material at any given time and allows for better temperature control, enhancing safety. thieme-connect.de Future research will likely focus on developing integrated, multi-step flow processes for the synthesis of this compound and its derivatives, potentially starting from simple, readily available precursors. beilstein-journals.org

Flow chemistry is also particularly well-suited for reactions involving gaseous reagents, such as hydrogenation or fluorination. thieme-connect.de The high surface-area-to-volume ratio in microreactors facilitates efficient gas-liquid mixing, which can be a rate-limiting factor in batch processes. thieme-connect.de This could be leveraged for the development of continuous hydrogenolysis of the benzyloxy group or for direct fluorination reactions.

Furthermore, the integration of automated synthesis platforms with flow reactors will enable the rapid generation of libraries of this compound analogs for high-throughput screening. mdpi.com These automated systems can precisely control reaction parameters, leading to reproducible results and accelerating the discovery of new compounds with desired properties.

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions involving this compound are a key area of future research.

Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can be integrated into flow reactors to monitor the concentration of reactants, intermediates, and products in real time. This data can be used to optimize reaction conditions (temperature, pressure, flow rate) on the fly, leading to higher yields and purities.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ analysis. The use of flow-NMR cells allows for the continuous monitoring of reactions, providing detailed structural information about transient intermediates that might be missed by offline analysis. For reactions involving this compound, ¹⁹F NMR would be particularly valuable for tracking the fate of the fluorine substituent. acs.org

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is essential for identifying and quantifying products and byproducts, even at very low concentrations. rsc.org Future developments in ionization techniques and mass analyzers will further enhance the sensitivity and resolution of these methods, providing more detailed insights into complex reaction mixtures.

Synergistic Experimental and Computational Research Endeavors for Deeper Understanding

The synergy between experimental and computational chemistry is a powerful engine for discovery. For this compound, a combined approach will be essential for elucidating reaction mechanisms, predicting properties, and designing novel derivatives with tailored functions.

Computational modeling, particularly using Density Functional Theory (DFT), can be used to predict the reactivity of the different positions on the pyridine ring. These calculations can help rationalize observed selectivities in functionalization reactions and guide the design of new catalysts that favor a desired outcome. For example, DFT can be used to model the transition states of C-H activation or SNAr reactions, providing insights into the factors that control regioselectivity.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound and its derivatives. This is particularly important for understanding how these molecules interact with biological targets such as enzymes and receptors. By simulating the binding process, researchers can gain insights into the key interactions that drive potency and selectivity.

The data generated from these computational studies can then be used to prioritize synthetic targets, making experimental work more efficient and focused. Conversely, experimental results can be used to validate and refine computational models, leading to a virtuous cycle of prediction and verification. This integrated approach will undoubtedly accelerate the pace of innovation in the chemistry of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Benzyloxy)-2-fluoropyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution at the pyridine ring. For example, introducing the benzyloxy group via a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) using 5-bromo-2-fluoropyridine and benzyl alcohol derivatives. Optimize reaction temperature (80–120°C) and base selection (e.g., K₂CO₃ or Cs₂CO₃) to enhance yield. Monitor purity via TLC (silica gel, hexane/EtOAC 7:3) and confirm intermediates using NMR (δ 8.3–8.5 ppm for pyridine protons) .

Q. How can spectroscopic techniques distinguish this compound from its positional isomers?

- Methodological Answer : Use NMR to confirm fluorine substitution at the 2-position (single peak near δ -60 to -70 ppm). NMR can resolve benzyloxy protons (δ 5.1–5.3 ppm as a singlet) and pyridine ring protons (distinct coupling patterns for ortho/meta fluorine effects). FT-IR analysis of C-F stretching (~1230–1250 cm⁻¹) and aryl ether (C-O-C) bands (~1100–1200 cm⁻¹) further validates the structure .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX/ORTEP address them?

- Methodological Answer : Disordered benzyloxy groups or fluorine atoms may complicate refinement. Use SHELXL for anisotropic displacement parameter refinement and apply restraints to disordered moieties. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty. Validate against high-resolution data (e.g., < 0.8 Å) to minimize R-factor discrepancies. Reference similar fluoropyridine structures (e.g., 5-(4-Chlorophenyl)-2-fluoropyridine, PDB ID: E68, o2043) for comparative bond-length analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.